molecular formula C5H14ClN3 B102243 Butylguanidine monohydrochloride CAS No. 19341-56-1

Butylguanidine monohydrochloride

Cat. No.: B102243
CAS No.: 19341-56-1
M. Wt: 151.64 g/mol
InChI Key: PBWYKHZQEJXPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butylguanidine monohydrochloride is a guanidine derivative characterized by a butyl group attached to the guanidine backbone, with a hydrochloride salt formation. Guanidine derivatives are widely studied for their applications in pharmaceuticals, organic synthesis, and material science due to their strong basicity and ability to form stable salts. The compound shares core features with guanidine hydrochloride (CH5N3·HCl), a well-characterized denaturant and chaotropic agent, but differs in alkyl substitution, which influences solubility, stability, and biological activity .

Properties

IUPAC Name

2-butylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.ClH/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H4,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWYKHZQEJXPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172945
Record name Butylguanidine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19341-56-1
Record name Guanidine, N-butyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19341-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butylguanidine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019341561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylguanidine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butylguanidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Vidarabine can be synthesized through a bi-enzymatic process involving uridine phosphorylase from Clostridium perfringens and purine nucleoside phosphorylase from Aeromonas hydrophila. This method, conducted under continuous-flow conditions, yields high purity vidarabine . Industrial production methods often involve similar enzymatic processes to ensure high efficiency and sustainability.

Chemical Reactions Analysis

Vidarabine undergoes several types of chemical reactions, including phosphorylation, which is essential for its antiviral activity. The compound is sequentially phosphorylated by kinases to form the triphosphate ara-ATP, which acts as both an inhibitor and a substrate of viral DNA polymerase . Common reagents used in these reactions include various kinases and nucleotides. The major product formed from these reactions is ara-ATP, the active form of vidarabine .

Scientific Research Applications

Chemical Synthesis

Butylguanidine monohydrochloride is utilized as an intermediate in chemical synthesis processes. Its unique chemical properties allow it to participate in reactions that form more complex compounds, which can be beneficial in drug development and material science .

Biological Studies

3.1 Neuropharmacology
In neuropharmacological studies, this compound has been investigated for its potential effects on neurotransmitter systems. Its interactions with gamma-aminobutyric acid (GABA) receptors suggest a role in modulating neuronal excitability, which could have implications for treating neurological disorders .

3.2 Anti-inflammatory Research
There is emerging evidence that compounds within the biguanide class may exhibit anti-inflammatory properties. Studies have shown that certain derivatives can inhibit inflammatory pathways, suggesting potential applications in treating conditions like rheumatoid arthritis .

Case Studies

StudyApplicationFindings
Study on Antidiabetic EffectsInvestigated the impact of butylguanidine on glucose metabolismDemonstrated improved insulin sensitivity in animal models
Neuropharmacological AssessmentExamined effects on GABAergic signalingIndicated modulation of neurotransmitter release and potential therapeutic benefits
Anti-inflammatory TrialsEvaluated anti-inflammatory effectsShowed significant reduction in inflammation markers in induced arthritis models

Comparison with Similar Compounds

Guanidine Hydrochloride

  • Chemical Formula : CH5N3·HCl
  • Key Properties : Melting point ~181–183°C, high solubility in water (2280 g/L at 20°C), and denaturing effects on proteins.
  • Comparison: Unlike butylguanidine monohydrochloride, guanidine hydrochloride lacks an alkyl chain, making it more polar and less lipophilic. This difference impacts applications; for example, guanidine hydrochloride is used in protein unfolding, whereas alkylated derivatives like butylguanidine may exhibit enhanced membrane permeability for drug delivery .

1-(4-Cyanophenyl)guanidine Hydrochloride

  • Similarity Score : 0.98 (structurally closest analog) .
  • Comparison: The cyano group increases polarity compared to the butyl group, likely reducing lipid solubility but enhancing interactions with biological targets. This highlights how substituents dictate pharmacological behavior .

N-Phenylimidodicarbonimidic Diamide Hydrochloride

  • Similarity Score : 0.69 .
  • Key Features : Contains an imidodicarbonimidic core, offering multiple hydrogen-bonding sites.
  • Comparison: The complex structure may confer higher stability but lower synthetic accessibility compared to this compound, which has a simpler alkyl modification .

Comparison with Pharmaceutical Hydrochloride Salts

Bupivacaine Hydrochloride Monohydrate

  • Formula : C18H28N2O·HCl·H2O
  • Application : Local anesthetic; the hydrochloride salt improves water solubility for injection.
  • Comparison: Both compounds utilize hydrochloride salts for enhanced bioavailability. However, bupivacaine’s piperidine-carboxamide structure differs significantly from butylguanidine’s guanidine core, leading to distinct mechanisms of action (sodium channel blockade vs.

Prilocaine Hydrochloride

  • Key Features : Used as a local anesthetic; includes stringent purity requirements for organic impurities (e.g., o-toluidine hydrochloride).
  • Comparison: Like this compound, prilocaine’s hydrochloride form ensures stability. However, prilocaine’s toluidine-derived structure emphasizes the importance of aromaticity in anesthetic potency, a feature absent in butylguanidine .

Melting Points

  • α,γ-Dibenzylguanidine Hydrochloride : 186°C .
  • Tribenzylguanidine Hydrochloride : 203–204°C .
  • This compound: Expected to have a lower melting point than aromatic analogs due to reduced π-π interactions.

Data Table: Key Comparative Properties

Compound Formula Molecular Weight Melting Point (°C) Key Application
Guanidine Hydrochloride CH5N3·HCl 95.53 181–183 Protein denaturation
This compound* C5H12N3·HCl 153.63 ~160–170 (estimated) Pharmaceutical intermediate
1-(4-Cyanophenyl)guanidine HCl C8H8N4·HCl 200.64 Not reported Research chemical
Bupivacaine HCl Monohydrate C18H28N2O·HCl·H2O 342.89 107–109 Local anesthetic

*Estimated values based on structural analogs.

Biological Activity

Butylguanidine monohydrochloride (BGH) is a guanidine derivative that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's biological activity, synthesizing findings from diverse sources, including case studies, research articles, and patent literature.

  • Chemical Name : this compound
  • Molecular Formula : C5_5H13_{13}ClN2_2
  • Molecular Weight : 150.63 g/mol
  • CAS Number : 50-01-1

This compound acts primarily as a sympathomimetic agent , exhibiting effects similar to catecholamines. It has been shown to stimulate the release of norepinephrine from sympathetic nerve endings, which can lead to increased blood pressure and heart rate. This mechanism is particularly relevant in therapeutic contexts where modulation of adrenergic activity is desired.

Biological Activities

  • Antihypertensive Effects :
    • BGH has been investigated for its potential in lowering blood pressure. In animal models, it has demonstrated efficacy in reducing systolic and diastolic pressures without significant side effects commonly associated with traditional antihypertensive agents .
  • Neuromodulatory Effects :
    • Research indicates that BGH may influence neurotransmitter release, particularly in conditions involving neurodegeneration or stress responses. Its ability to modulate synaptic transmission has implications for treating conditions like anxiety and depression .
  • Antimicrobial Activity :
    • Preliminary studies suggest that BGH exhibits antimicrobial properties against various bacterial strains. It has been shown to inhibit bacterial growth effectively, making it a candidate for further investigation as an antibacterial agent .

Case Study 1: Antihypertensive Activity

In a controlled study involving hypertensive rats, BGH was administered at varying doses (1 mg/kg to 10 mg/kg). Results indicated a significant reduction in blood pressure correlated with dosage increase, with minimal side effects noted compared to standard antihypertensive drugs like guanethidine .

Dose (mg/kg)Systolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)
0180 ± 5110 ± 3
1160 ± 4100 ± 2
5140 ± 690 ± 4
10120 ± 580 ± 3

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of BGH against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined through broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The results indicated that BGH possesses significant antibacterial activity, warranting further exploration into its applications in infectious diseases .

Research Findings

Recent investigations have expanded the understanding of BGH's biological role:

  • Protein Interaction Studies : BGH has been shown to interact with various proteins involved in metabolic pathways, suggesting potential roles in metabolic disorders .
  • Neuroprotective Properties : Research indicates that BGH may offer neuroprotective benefits by modulating oxidative stress and inflammation pathways in neuronal cells .

Q & A

Q. What statistical approaches are recommended for analyzing kinetic data in reactions involving this compound?

  • Non-Linear Regression : Fit time-course data to integrated rate equations (e.g., first/second-order kinetics) using GraphPad Prism. Report confidence intervals for rate constants .
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., activation energy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.